Cas no 15986-81-9 (2-Isopropyl-3-methylpyrazine)

2-Isopropyl-3-methylpyrazine is a heterocyclic organic compound belonging to the pyrazine class, characterized by its distinct nutty, roasted aroma. This compound is widely utilized in flavor and fragrance applications due to its potent sensory properties at low concentrations. Its chemical structure, featuring alkyl substitutions at the 2- and 3-positions, enhances stability and volatility, making it suitable for use in both food and cosmetic formulations. The compound is synthesized through controlled reactions to ensure high purity and consistency. Its key advantages include a robust olfactory profile, compatibility with various matrices, and a long shelf life, making it a valuable ingredient in industrial applications.
2-Isopropyl-3-methylpyrazine structure
2-Isopropyl-3-methylpyrazine structure
商品名:2-Isopropyl-3-methylpyrazine
CAS番号:15986-81-9
MF:C8H12N2
メガワット:136.19428
MDL:MFCD22370208
CID:1034806
PubChem ID:519203

2-Isopropyl-3-methylpyrazine 化学的及び物理的性質

名前と識別子

    • 2-Isopropyl-3-methylpyrazine
    • 2-ISOPROPYL-3-METHYL-PYRAZINE
    • 2-Methyl-3-isopropylpyrazine
    • 2-methyl-3-propan-2-ylpyrazine
    • 3-Isopropyl-2-methylpyrazine
    • Pyrazine, 2-methyl-3-(1-methylethyl)
    • Pyrazine, 2-methyl-3-isopropyl
    • DTXSID70333918
    • 2-Isopropyl-3-methylpyrazine #
    • CHEMBL275759
    • 15986-81-9
    • NS00113890
    • Pyrazine, 2-methyl-3-(1-methylethyl)-
    • LNSYLBDZKBWDNL-UHFFFAOYSA-N
    • DB-314114
    • 2-methyl-3-(propan-2-yl)pyrazine
    • SCHEMBL4729929
    • SCHEMBL2550967
    • A851548
    • 2-Methyl-3-iso-propyl pyrazine
    • Q63409484
    • MDL: MFCD22370208
    • インチ: InChI=1S/C8H12N2/c1-6(2)8-7(3)9-4-5-10-8/h4-6H,1-3H3
    • InChIKey: LNSYLBDZKBWDNL-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=C(C)N=CC=N1

計算された属性

  • せいみつぶんしりょう: 136.10016
  • どういたいしつりょう: 136.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

  • PSA: 25.78

2-Isopropyl-3-methylpyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D972340-5g
2-Isopropyl-3-methylpyrazine
15986-81-9 97%
5g
$2100 2024-05-24
Alichem
A099002112-1g
2-Isopropyl-3-methylpyrazine
15986-81-9 95%
1g
400.00 USD 2021-06-01
eNovation Chemicals LLC
D972340-10g
2-Isopropyl-3-methylpyrazine
15986-81-9 97%
10g
$3360 2025-02-21
eNovation Chemicals LLC
D972340-1g
2-Isopropyl-3-methylpyrazine
15986-81-9 97%
1g
$800 2024-05-24
eNovation Chemicals LLC
D972340-25g
2-Isopropyl-3-methylpyrazine
15986-81-9 97%
25g
$5880 2024-05-24
Chemenu
CM122388-1g
2-isopropyl-3-methylpyrazine
15986-81-9 95%
1g
$313 2023-03-06
Chemenu
CM122388-1g
2-isopropyl-3-methylpyrazine
15986-81-9 95%
1g
$333 2021-08-05
eNovation Chemicals LLC
D508555-1g
2-Isopropyl-3-Methylpyrazine
15986-81-9 97%
1g
$1605 2024-05-24
eNovation Chemicals LLC
D508555-1g
2-Isopropyl-3-Methylpyrazine
15986-81-9 97%
1g
$745 2025-02-20
eNovation Chemicals LLC
D972340-1g
2-Isopropyl-3-methylpyrazine
15986-81-9 97%
1g
$800 2025-02-21

2-Isopropyl-3-methylpyrazine 関連文献

2-Isopropyl-3-methylpyrazineに関する追加情報

Introduction to 2-Isopropyl-3-methylpyrazine (CAS No. 15986-81-9)

2-Isopropyl-3-methylpyrazine is a heterocyclic organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound, identified by its Chemical Abstracts Service (CAS) number 15986-81-9, has garnered significant attention in the field of chemobiology and pharmaceutical research due to its unique structural and functional properties. The presence of both isopropyl and methyl substituents on the pyrazine ring imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and flavor enhancement applications.

The molecular structure of 2-Isopropyl-3-methylpyrazine consists of a central pyrazine core with an isopropyl group attached at the 2-position and a methyl group at the 3-position. This arrangement contributes to its stability while allowing for diverse interactions with biological targets. The compound exhibits moderate solubility in organic solvents, which facilitates its use in synthetic chemistry and formulation development. Its aroma profile, often described as nutty and roasted, has made it a popular ingredient in food flavorings and fragrances.

Recent advancements in cheminformatics and computational modeling have highlighted the potential of 2-Isopropyl-3-methylpyrazine as a pharmacophore in medicinal chemistry. Studies indicate that the compound can modulate various enzymatic pathways, including those involved in inflammation and metabolic regulation. For instance, preliminary in vitro studies suggest that 2-Isopropyl-3-methylpyrazine may interact with polyphenol oxidases, enzymes known to play a role in oxidative stress responses. This interaction could be exploited for developing novel therapeutic agents targeting conditions such as neurodegenerative diseases and cardiovascular disorders.

In the realm of food science, 2-Isopropyl-3-methylpyrazine has been extensively studied for its contribution to the flavor profile of roasted coffee and nuts. Its ability to mimic the aroma compounds formed during Maillard reactions makes it an essential component in artificial flavorings used in the beverage industry. Additionally, research has explored its potential as a natural flavor enhancer, particularly in ethnic cuisines where nutty and savory notes are desired.

The synthesis of 2-Isopropyl-3-methylpyrazine typically involves condensation reactions between appropriate precursors under controlled conditions. Modern synthetic methodologies have improved yield and purity, making large-scale production feasible for industrial applications. Catalytic processes, including transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the pyrazine ring with desired substituents.

From a biological perspective, 2-Isopropyl-3-methylpyrazine has shown promise as an intermediate in the development of bioactive molecules. Researchers have investigated its derivatives for their potential antimicrobial and anti-inflammatory properties. For example, structural analogs of this compound have demonstrated efficacy against certain bacterial strains by inhibiting key metabolic pathways. Such findings underscore the importance of 2-Isopropyl-3-methylpyrazine as a building block in medicinal chemistry.

The safety profile of 2-Isopropyl-3-methylpyrazine has been assessed through toxicological studies conducted on laboratory animals. These studies indicate that the compound is relatively non-toxic at moderate doses, with minimal systemic effects observed. However, prolonged exposure or high concentrations may require further evaluation to ensure long-term safety. Regulatory agencies have classified it as a substance of low hazard under normal usage conditions.

Future research directions for 2-Isopropyl-3-methylpyrazine include exploring its role in plant defense mechanisms and soil microbiota interactions. Preliminary data suggest that this compound may influence plant growth regulators by modulating signaling pathways involved in stress responses. Such findings could have implications for sustainable agriculture and crop improvement strategies.

In conclusion, 2-Isopropyl-3-methylpyrazine (CAS No. 15986-81-9) is a multifaceted compound with applications spanning pharmaceuticals, food science, and agrochemicals. Its unique chemical structure and biological activity make it a compelling candidate for further investigation into novel therapeutics and flavor enhancements. As research continues to uncover new insights into its properties, this compound is poised to remain a significant molecule in both academic and industrial settings.

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